3,3'-Bipyridine, 1-oxide
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Overview
Description
3,3’-Bipyridine, 1-oxide is a heterocyclic organic compound consisting of two pyridine rings connected by a single bond, with an oxygen atom attached to one of the nitrogen atoms. This compound is part of the bipyridine family, which is known for its versatility and wide range of applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bipyridine, 1-oxide typically involves the oxidation of 3,3’-bipyridine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of 3,3’-Bipyridine, 1-oxide often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, industrial methods may involve the use of alternative oxidizing agents and catalysts to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Bipyridine, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex bipyridine derivatives.
Reduction: Reduction reactions can convert the compound back to its parent bipyridine form.
Substitution: The compound can undergo substitution reactions where functional groups are introduced at specific positions on the pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nucleophiles, and various catalysts.
Major Products: The major products formed from these reactions include various substituted bipyridine derivatives, which have applications in catalysis, material science, and pharmaceuticals .
Scientific Research Applications
3,3’-Bipyridine, 1-oxide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3’-Bipyridine, 1-oxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s unique structure allows it to act as an electron donor or acceptor, making it a versatile tool in redox reactions and catalysis .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Used in the development of supramolecular structures and materials science.
2,2’-Bipyrimidine: Similar to bipyridine but with nitrogen atoms in the pyrimidine rings, offering different coordination properties.
Uniqueness: 3,3’-Bipyridine, 1-oxide stands out due to its unique oxidation state and ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring precise control over redox reactions and coordination chemistry .
Properties
CAS No. |
33349-46-1 |
---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-oxido-3-pyridin-3-ylpyridin-1-ium |
InChI |
InChI=1S/C10H8N2O/c13-12-6-2-4-10(8-12)9-3-1-5-11-7-9/h1-8H |
InChI Key |
XYTGGOOIYSHNGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C[N+](=CC=C2)[O-] |
Origin of Product |
United States |
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